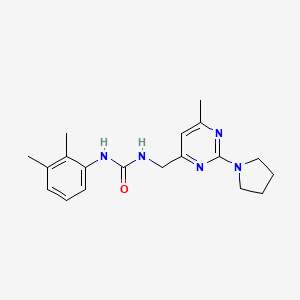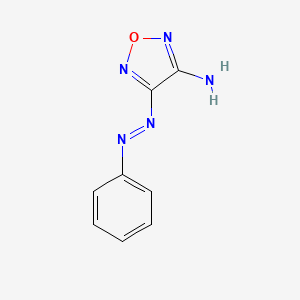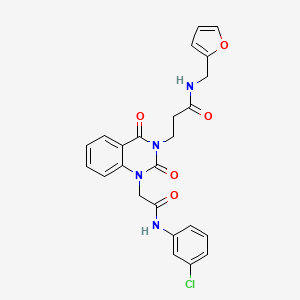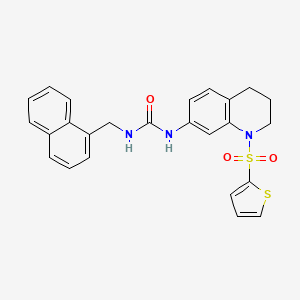
2-(4-chlorophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound's application in the field of antibacterial agents is notable. Studies have synthesized and evaluated various derivatives for their activity against both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli. These compounds have generally shown moderate to good activity, with QSAR (Quantitative Structure-Activity Relationship) studies highlighting the importance of structural and physicochemical parameters in determining their effectiveness (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthesis and Characterization for Potential Therapeutic Applications
Various studies have been conducted on the synthesis and characterization of derivatives, focusing on their potential as therapeutic agents. These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The studies emphasize the importance of the synthesis process in determining the biological activity of these compounds (Desai, Shihora, & Moradia, 2007).
Optical and Electronic Properties
Research has been conducted on the optical and electronic properties of related compounds. For instance, their potential application in dye-sensitized solar cells (DSSCs) has been explored, with a focus on their light harvesting efficiency and free energy of electron injection. These studies also delve into the non-linear optical (NLO) activity of the compounds, which is crucial for applications in photonics and optoelectronics (Mary et al., 2020).
Antioxidant Properties
Some derivatives of the compound have been synthesized and evaluated for their antioxidant properties. These studies assess their effects on lipid peroxidation levels and free radical scavenging properties, indicating significant effects in these aspects. Such findings are crucial for developing new therapeutic agents with antioxidant capabilities (Ayhan-Kılcıgil et al., 2012).
Insecticidal Efficacy
The compound's derivatives have been synthesized and tested for their insecticidal efficacy. For instance, their effectiveness against the cotton leafworm, Spodoptera littoralis, has been evaluated, indicating that certain compounds exhibit excellent results in controlling this pest (Rashid et al., 2021).
Photonic Device Applications
The nonlinear optical properties of crystalline structures related to the compound have been investigated for their potential use in photonic devices like optical switches and modulators. These studies provide insights into the suitability of these compounds for applications in optical energy and photonic devices (Castro et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWWBUIKVMNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)



![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)


![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)